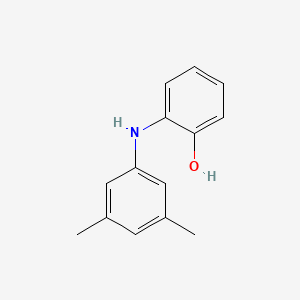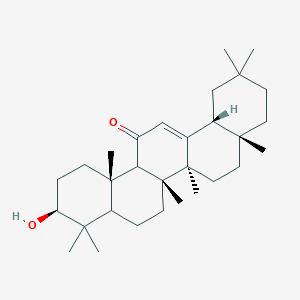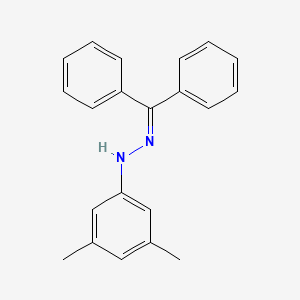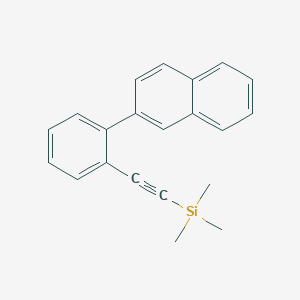
3-(4-Chlorophenyl)propiolaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)propiolaldehyde, also known as 3-(4-chlorophenyl)propanal, is an organic compound with the molecular formula C9H9ClO. It is characterized by the presence of a chlorophenyl group attached to a propiolaldehyde moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)propiolaldehyde typically involves the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Chlorophenyl)propiolaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(4-chlorophenyl)propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 3-(4-chlorophenyl)propanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like triethylamine.
Major Products Formed:
Oxidation: 3-(4-Chlorophenyl)propionic acid.
Reduction: 3-(4-Chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)propiolaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein function .
Vergleich Mit ähnlichen Verbindungen
3-(3-Chlorophenyl)propiolaldehyde: Similar in structure but with the chlorine atom in a different position on the phenyl ring.
4-Chlorobenzaldehyde: Lacks the propiolaldehyde moiety but shares the chlorophenyl group.
3-(4-Chlorophenyl)propionic acid: An oxidized form of 3-(4-Chlorophenyl)propiolaldehyde.
Uniqueness: this compound is unique due to its combination of the chlorophenyl group and the propiolaldehyde moiety. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
67228-76-6 |
|---|---|
Molekularformel |
C9H5ClO |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)prop-2-ynal |
InChI |
InChI=1S/C9H5ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H |
InChI-Schlüssel |
VBCBEYXIGYPIBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)


![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)


![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
